

Application of ML192 in Inflammation Research Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *ML192*
Cat. No.: *B15602871*

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Introduction

ML192 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). Emerging evidence implicates GPR55 in pro-inflammatory signaling, positioning it as a novel therapeutic target for inflammatory diseases. **ML192**, also known as CID-1434953, offers a valuable pharmacological tool to investigate the role of GPR55 in various inflammation research models. These application notes provide an overview of **ML192**, its mechanism of action, and detailed protocols for its use in studying inflammation.

Mechanism of Action

ML192 exerts its effects by specifically binding to and inhibiting the GPR55 receptor. GPR55 activation, often by its endogenous ligand lysophosphatidylinositol (LPI), has been shown to initiate downstream signaling cascades that contribute to inflammatory responses. **ML192** blocks these pro-inflammatory signals. The primary mechanism of action involves the inhibition of:

- β -arrestin trafficking: **ML192** prevents the recruitment of β -arrestin to the GPR55 receptor, a crucial step in receptor desensitization and signaling.
- ERK1/2 Phosphorylation: It inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway involved in cell proliferation, differentiation, and inflammation.
- PKC β II Translocation: **ML192** impedes the translocation of Protein Kinase C β II (PKC β II), another important mediator in inflammatory signaling pathways.

By inhibiting these pathways, **ML192** can effectively attenuate the production of pro-inflammatory cytokines and reduce immune cell recruitment and activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for **ML192** and the effects of GPR55 antagonism in inflammatory models.

Table 1: In Vitro Activity of **ML192**

Parameter	Value	Cell Line/Assay	Reference
IC50 for GPR55 Antagonism	1.08 μ M	β -arrestin recruitment assay	[1]
IC50 for ERK1/2 Phosphorylation Inhibition	1.1 μ M	GPR55-expressing U2OS cells	[2]
Selectivity (Antagonist activity)	>45-fold vs. GPR35, CB1, CB2	Various cell-based assays	[1]

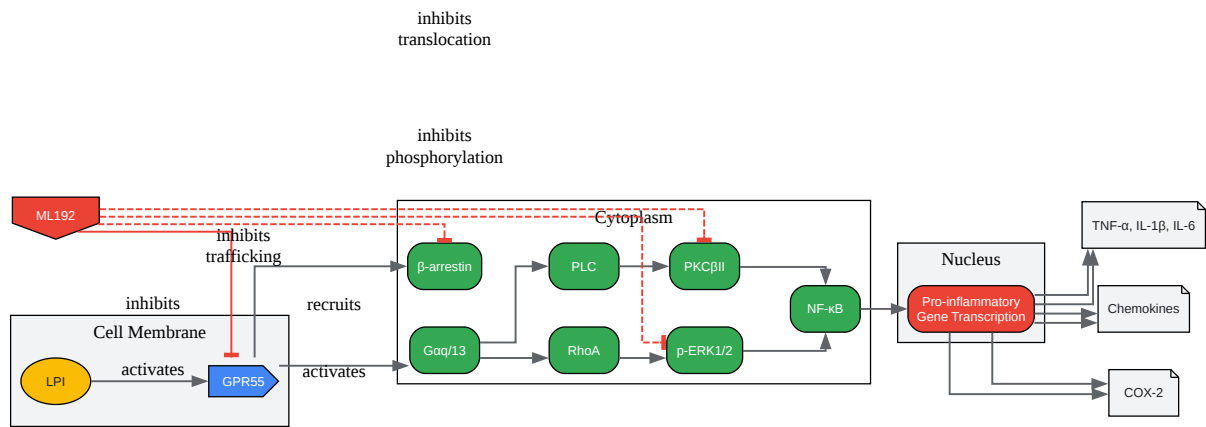
Table 2: Effects of GPR55 Antagonists in Preclinical Inflammation Models

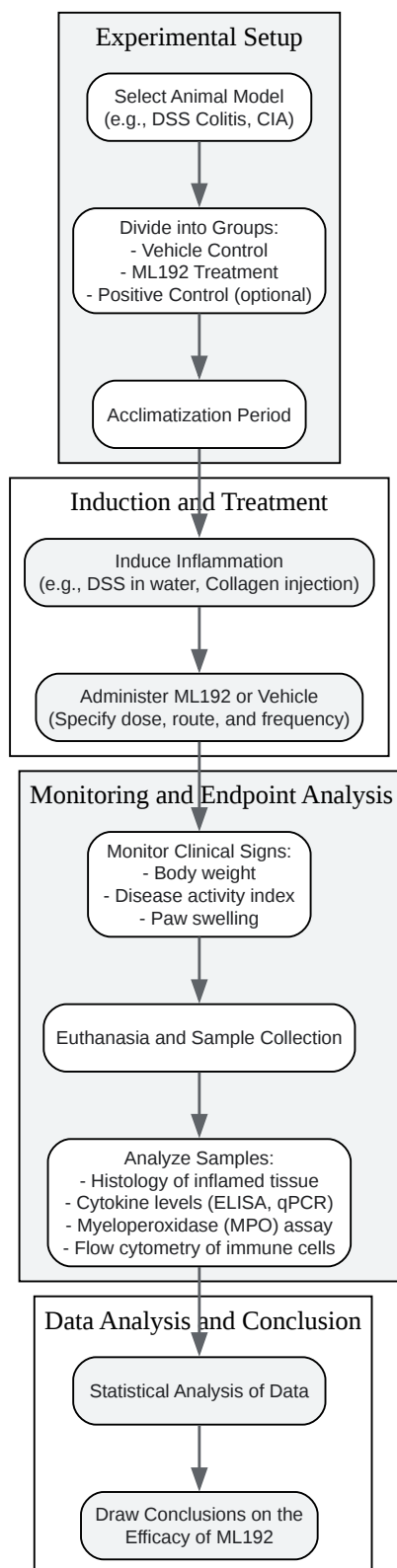
Model	GPR55 Antagonist Used	Key Findings	Reference
DSS-induced Colitis (Mouse)	CID16020046	Reduced inflammation scores, MPO activity, TNF- α , and IL-1 β levels. Decreased macrophage and lymphocyte recruitment.	[2]
TNBS-induced Colitis (Mouse)	CID16020046	Lowered levels of Cox-2, IL-1 β , and IL-6.	[2]
Collagen-Induced Arthritis (Mouse)	CID16020046	Alleviated arthritis symptoms, reduced serum IgG, IL-1 β , IL-6, IFN- γ , and IL-17A.	[3]
LPS-induced Endotoxemia (Rat)	CID16020046, O-1918	Reduced leukocyte adherence and plasma levels of TNF- α and IL-6.	[4]
Inflammatory Pain (Rat)	GPR55 blockade in PAG	Mitigated inflammatory pain.	[5]
LPS-activated Primary Microglia	KIT 10	Prevented PGE2 release, reduced mPGES-1 and COX-2 synthesis, and inhibited NF- κ B signaling.	[6]

Signaling Pathways and Experimental Workflows

GPR55 Pro-Inflammatory Signaling Pathway

The following diagram illustrates the signaling cascade initiated by GPR55 activation and the points of inhibition by **ML192**.





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